molecular formula C22H17F3N4O2 B2549672 N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide CAS No. 946268-12-8

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide

Cat. No. B2549672
CAS RN: 946268-12-8
M. Wt: 426.399
InChI Key: DLJTTZXXZMQLHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17F3N4O2 and its molecular weight is 426.399. The purity is usually 95%.
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Scientific Research Applications

Antiviral Drug Discovery

The series on antiviral drug discovery, including various compounds and strategies for treating viral infections, highlights the exploration of new chemical entities for potential therapeutic applications (De Clercq, 2009). While not directly related to the specified compound, this research contextually supports the importance of novel compounds in the development of antiviral agents.

Pharmacophore-based Design

Studies on alpha(1)-adrenoceptor antagonists and the pharmacophore-based design of new compounds offer insights into how structural modifications can influence biological activity (Betti et al., 2002). This approach could be applicable to the design and study of compounds with similar frameworks.

Anti-Influenza Virus Activity

Research on benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrates a method for synthesizing compounds with significant antiviral activities against the H5N1 strain of the influenza virus (Hebishy et al., 2020). This indicates the potential of structurally complex benzamide derivatives in antiviral research.

Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents showcases the therapeutic potential of benzamide derivatives in modulating physiological responses (Abu‐Hashem et al., 2020). This research underscores the versatility of benzamide analogs in medicinal chemistry.

Central Nervous System Activity

The development of compounds for their potential effects on the central nervous system, such as benzimidazole and imidazo[1,2-b]pyridazine derivatives, highlights the interest in exploring new chemical entities for neurological applications (Barlin et al., 1992).

properties

IUPAC Name

N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N4O2/c1-13-7-8-14(18-12-29-19(26-18)9-10-20(28-29)31-2)11-17(13)27-21(30)15-5-3-4-6-16(15)22(23,24)25/h3-12H,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJTTZXXZMQLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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